molecular formula C29H31BrN2O2 B12605943 1,3-Bis{2-[(naphthalen-2-yl)oxy]propyl}-2,3-dihydro-1H-imidazol-1-ium bromide CAS No. 876380-74-4

1,3-Bis{2-[(naphthalen-2-yl)oxy]propyl}-2,3-dihydro-1H-imidazol-1-ium bromide

Cat. No.: B12605943
CAS No.: 876380-74-4
M. Wt: 519.5 g/mol
InChI Key: VOINEKOIUYRZBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Bis{2-[(naphthalen-2-yl)oxy]propyl}-2,3-dihydro-1H-imidazol-1-ium bromide is a complex organic compound that features an imidazole ring substituted with naphthalene groups

Preparation Methods

The synthesis of 1,3-Bis{2-[(naphthalen-2-yl)oxy]propyl}-2,3-dihydro-1H-imidazol-1-ium bromide typically involves multi-step organic reactions. One common method includes the reaction of 1-(naphthalen-2-yloxy)-3-(propan-2-ol)propan-2-amine with isopropylamine, followed by the formation of the bromide salt. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1,3-Bis{2-[(naphthalen-2-yl)oxy]propyl}-2,3-dihydro-1H-imidazol-1-ium bromide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives depending on the reagents used.

    Substitution: The imidazole ring allows for substitution reactions, where different functional groups can be introduced. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. .

Scientific Research Applications

1,3-Bis{2-[(naphthalen-2-yl)oxy]propyl}-2,3-dihydro-1H-imidazol-1-ium bromide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions

Mechanism of Action

The mechanism of action of 1,3-Bis{2-[(naphthalen-2-yl)oxy]propyl}-2,3-dihydro-1H-imidazol-1-ium bromide involves its interaction with specific molecular targets. For example, it can block the β2-adrenergic receptor, inhibiting downstream signaling pathways activated by epinephrine. This includes the activation of adenylyl cyclase and the subsequent increase in intracellular cAMP levels.

Comparison with Similar Compounds

1,3-Bis{2-[(naphthalen-2-yl)oxy]propyl}-2,3-dihydro-1H-imidazol-1-ium bromide can be compared with other imidazole derivatives, such as:

    Clemizole: An antihistaminic agent.

    Etonitazene: An analgesic.

    Omeprazole: An antiulcer agent.

    Metronidazole: A bactericidal agent

Properties

CAS No.

876380-74-4

Molecular Formula

C29H31BrN2O2

Molecular Weight

519.5 g/mol

IUPAC Name

1,3-bis(2-naphthalen-2-yloxypropyl)-1,2-dihydroimidazol-1-ium;bromide

InChI

InChI=1S/C29H30N2O2.BrH/c1-22(32-28-13-11-24-7-3-5-9-26(24)17-28)19-30-15-16-31(21-30)20-23(2)33-29-14-12-25-8-4-6-10-27(25)18-29;/h3-18,22-23H,19-21H2,1-2H3;1H

InChI Key

VOINEKOIUYRZBI-UHFFFAOYSA-N

Canonical SMILES

CC(C[NH+]1CN(C=C1)CC(C)OC2=CC3=CC=CC=C3C=C2)OC4=CC5=CC=CC=C5C=C4.[Br-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.